Potassium 3-nitrosulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-nitrosulphanilate (CAS 83763-39-7) is a yellow solid compound with the molecular formula C6H5KN2O5S. It is widely used in the synthesis of dyes and pharmaceuticals, and it is known for its effectiveness as a nitroso group transfer reagent . This compound plays a crucial role in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-nitrosulphanilate typically involves the nitration of sulphanilic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 3-nitrosulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various nitroso and amino derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Potassium 3-nitrosulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: It plays a role in biochemical studies involving nitroso group transfer.
Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of drugs with nitroso functionalities.
Wirkmechanismus
The mechanism of action of Potassium 3-nitrosulphanilate involves the transfer of the nitroso group to target molecules. This transfer is facilitated by the compound’s ability to act as a nitroso donor, interacting with nucleophilic sites on the target molecules. The molecular targets and pathways involved include various enzymes and proteins that participate in nitroso group transfer reactions.
Vergleich Mit ähnlichen Verbindungen
- Potassium 4-nitrosulphanilate
- Sodium 3-nitrosulphanilate
- Potassium 3-nitrobenzenesulfonate
Comparison: Potassium 3-nitrosulphanilate is unique due to its specific nitroso group transfer capabilities, which are not as pronounced in similar compounds. Its effectiveness as a reagent in organic synthesis and its role in medicinal chemistry set it apart from other nitroso and sulphanilate derivatives .
Eigenschaften
CAS-Nummer |
83763-39-7 |
---|---|
Molekularformel |
C6H5KN2O5S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
potassium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.K/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KTGZCCQVKKTLJY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.